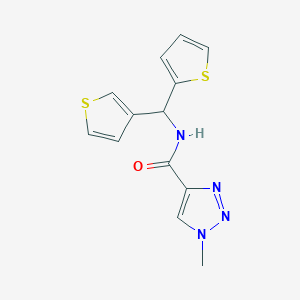
3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, utilizing specific precursors and reagents to introduce various functional groups into the molecular framework. For instance, compounds with 1,3,4-thiadiazole moieties are typically synthesized through cyclization reactions involving thiosemicarbazides under specific conditions, indicating a possible route for the synthesis of the target compound (Adhami et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds containing 1,3,4-thiadiazole units is characterized by X-ray crystallography and spectroscopic methods, providing detailed insights into their geometric and electronic configurations. These studies are crucial for understanding the molecular basis of the compound's properties and reactivity (Marjani, 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biomolecules, which can be inferred from docking studies and in vitro assays. For example, derivatives of 1,3,4-thiadiazole exhibit significant biological activities, including inhibitory effects on enzymes and potential anticancer properties, highlighting the reactive nature of these compounds in biological systems (Pavlova et al., 2022).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Inhibitory Activities
A significant focus of scientific research on compounds similar to 3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide lies in their synthesis and evaluation for various inhibitory activities. For instance, compounds related to this chemical structure have been synthesized and tested for their inhibitory effects on protein tyrosine phosphatase 1B (PTP-1B), showing promising results as potential treatments for conditions like diabetes due to their hypoglycemic activity (Navarrete-Vázquez et al., 2012). Another study highlighted the desulfurization process of similar compounds, revealing insights into the formation of novel chemical structures, which is crucial for the development of new therapeutic agents (Argilagos et al., 1998).
Antimicrobial and Anticancer Potential
Research has also explored the antimicrobial and anticancer potential of related compounds. A series of 2-thiazolylamino-, 2-thiazolyloxy-, and 2-thiazolylthio-arylacetic acid derivatives were synthesized and evaluated, showing significant analgesic and anti-inflammatory effects, which could have implications for the treatment of various conditions (Maeda et al., 1983). Moreover, the synthesis of thiadiazolobenzamide and its complexes with nickel and palladium was investigated, shedding light on potential applications in medicinal chemistry and materials science (Adhami et al., 2012).
Novel Drug Discovery and QSAR Studies
The compound's structure has been a basis for quantitative structure-activity relationship (QSAR) studies, aiming to predict the biological activity of novel compounds based on their chemical structure. Such research contributes significantly to drug discovery, allowing for the design of more effective and targeted therapeutic agents (Al-Masoudi et al., 2011).
Antiparasitic Activity
Notably, compounds with a similar structure have been evaluated for their antiparasitic activity, particularly against Neospora caninum, demonstrating the potential for treating parasitic infections. This line of research is crucial for developing new antiparasitic drugs, which are needed to combat resistance to existing treatments (Esposito et al., 2005).
Eigenschaften
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S2/c1-11-4-2-6-13(8-11)19-15(24)10-28-18-22-21-17(29-18)20-16(25)12-5-3-7-14(9-12)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQPHZEGDTCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)
![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)




![2-chloro-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2496261.png)
![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)
![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2496263.png)
![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)
